molecular formula C17H16O5 B1324027 4-Acetoxy-3',5'-dimethoxybenzophenone CAS No. 890100-27-3

4-Acetoxy-3',5'-dimethoxybenzophenone

Cat. No.: B1324027
CAS No.: 890100-27-3
M. Wt: 300.3 g/mol
InChI Key: FSWPNWATPWCOIN-UHFFFAOYSA-N
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Description

4-Acetoxy-3’,5’-dimethoxybenzophenone is an organic compound with the molecular formula C17H16O5. It is a derivative of benzophenone, characterized by the presence of acetoxy and methoxy functional groups on the benzene rings. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3’,5’-dimethoxybenzophenone typically involves the acetylation of 3’,5’-dimethoxybenzophenone. One common method is as follows:

    Starting Material: 3’,5’-dimethoxybenzophenone.

    Reagent: Acetic anhydride.

    Catalyst: A strong acid such as sulfuric acid or a Lewis acid like aluminum chloride.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 60-80°C for several hours.

The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the 3’,5’-dimethoxybenzophenone to form the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-Acetoxy-3’,5’-dimethoxybenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’,5’-dimethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated benzophenones and other substituted products.

Scientific Research Applications

4-Acetoxy-3’,5’-dimethoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’,5’-dimethoxybenzophenone involves its interaction with various molecular targets. The acetoxy and methoxy groups influence its reactivity and binding affinity to enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Dimethoxybenzophenone: Lacks the acetoxy group, resulting in different reactivity and applications.

    4-Hydroxy-3’,5’-dimethoxybenzophenone: Contains a hydroxy group instead of an acetoxy group, leading to different chemical properties.

    4-Methoxy-3’,5’-dimethoxybenzophenone: Contains an additional methoxy group, altering its chemical behavior.

Uniqueness

4-Acetoxy-3’,5’-dimethoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(3,5-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-12(5-7-14)17(19)13-8-15(20-2)10-16(9-13)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWPNWATPWCOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641741
Record name 4-(3,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-27-3
Record name [4-(Acetyloxy)phenyl](3,5-dimethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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